3-(dimethylamino)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
3-(dimethylamino)-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-18(2)14-5-3-4-13(10-14)15(20)17-11-16(21-8-7-19)6-9-22-12-16/h3-5,10,19H,6-9,11-12H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFSZZSYINGITO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2(CCSC2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(dimethylamino)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide, with the CAS number 2320178-91-2, is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 324.4 g/mol. Its structure features a dimethylamino group and a thiolane moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 324.4 g/mol |
| CAS Number | 2320178-91-2 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
- Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, which could extend to this compound.
Cytotoxicity
A significant aspect of the biological activity of this compound is its cytotoxicity against cancer cell lines. Research indicates that compounds with similar structural motifs have demonstrated selective cytotoxic effects against various tumor cells while sparing normal cells. For instance:
- Study Findings : A study on related benzamide derivatives showed cytotoxic effects against human tumor cell lines, indicating that modifications in the side chains could enhance or diminish activity.
Antimicrobial Properties
The compound's potential antimicrobial properties were evaluated through various assays:
- In Vitro Studies : Similar compounds have shown effectiveness against pathogens such as Helicobacter pylori, suggesting that this compound might possess similar activity.
- Mechanism : The presence of the hydroxyethoxy group may enhance solubility and facilitate interaction with microbial membranes.
Case Study 1: Antitumor Activity
A recent study explored the effects of related benzamide derivatives on tumor cells. The results indicated that certain modifications led to increased potency against breast cancer cells, suggesting that structural variations in compounds like this compound could yield promising anticancer agents.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of benzamide derivatives against Staphylococcus aureus. Results demonstrated significant inhibition at certain concentrations, prompting further exploration into the structure-activity relationship (SAR) for optimizing efficacy.
Comparison with Similar Compounds
Key Observations :
- The target compound uniquely incorporates a thiolan ring , which is absent in the other analogs. This sulfur-containing heterocycle may improve lipophilicity or modulate redox activity.
- emphasizes an N,O-bidentate directing group, critical for metal-catalyzed C–H functionalization, whereas the target’s dimethylamino group may serve a similar but distinct role .
Pharmacological and Catalytic Potential
- Target Compound: The hydroxyethoxy group may improve aqueous solubility, while the thiolan ring could confer resistance to oxidative degradation. Potential applications include catalysis or as a bioactive scaffold.
- : Structural motifs (e.g., bipyrimidinylamino, trifluoromethyl) align with kinase inhibitors or antiviral agents, suggesting divergent therapeutic applications compared to the target .
Data Tables
Table 1: Comparative Physicochemical Properties
Q & A
Advanced Question
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions but may require post-reaction purification via column chromatography .
- Temperature control : Maintaining ≤60°C prevents degradation of heat-sensitive intermediates (e.g., thiolan rings) .
- Catalyst screening : Pd/C or Ni catalysts for hydrogenation steps improve regioselectivity in heterocycle formation .
How can contradictory data from biological assays (e.g., varying IC50 values) be resolved?
Advanced Question
- Assay standardization : Use identical cell passage numbers and serum-free conditions to minimize variability .
- Mechanistic follow-up : Combine cytotoxicity data with transcriptomic profiling (RNA-seq) to identify off-target effects .
- Dose-range validation : Repeat experiments with extended concentration gradients (e.g., 0.1–100 µM) to confirm dose-response curves .
What mechanistic studies are recommended to elucidate the compound’s mode of action?
Advanced Question
- Target identification : CRISPR-Cas9 knockout screens to pinpoint essential genes mediating cytotoxicity .
- Pathway analysis : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or inflammatory cytokines (IL-6, TNF-α) .
- Structural dynamics : Molecular dynamics simulations to study interactions with biological targets (e.g., 100-ns trajectories for binding stability) .
What are the key challenges in evaluating pharmacokinetic properties, and how are they addressed?
Advanced Question
- Bioavailability : Low oral absorption due to high molecular weight (MW > 400 Da). Strategies include prodrug formulations (e.g., ester derivatives) .
- Metabolic stability : CYP450 inhibition assays identify vulnerable sites for deuteration or fluorination to block oxidation .
- Tissue distribution : Radiolabeled compound tracking (³H or ¹⁴C) in rodent models quantifies organ-specific accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
